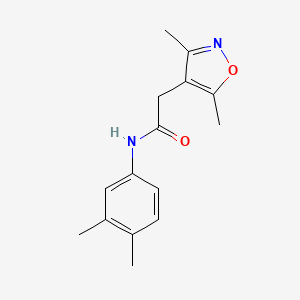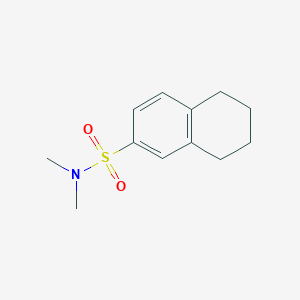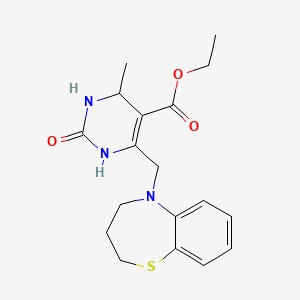![molecular formula C17H17N3O B7461533 N-(2,6-dimethylphenyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7461533.png)
N-(2,6-dimethylphenyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-dimethylphenyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide, also known as DMIP, is a chemical compound that has been widely used in scientific research. It is a member of the imidazo[1,2-a]pyridine family, which has been shown to have various biological activities. DMIP has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied.
Mécanisme D'action
N-(2,6-dimethylphenyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide's mechanism of action is not fully understood, but it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are involved in the inflammatory response. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. Additionally, this compound has been shown to have antibacterial activity against Staphylococcus aureus.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,6-dimethylphenyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized using different methods. This compound has also been shown to have low toxicity, making it a safe compound to use in lab experiments. However, this compound's solubility in water is limited, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for N-(2,6-dimethylphenyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide research. One potential direction is to investigate its potential as a therapeutic agent for treating cancer. Another direction is to explore its antibacterial activity further and its potential as a treatment for bacterial infections. Additionally, this compound's potential as a fluorescent probe for detecting DNA damage could be further explored. Finally, new synthesis methods for this compound could be developed to improve its solubility in water and increase its potential for use in lab experiments.
Méthodes De Synthèse
N-(2,6-dimethylphenyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide can be synthesized using different methods, including the Pd-catalyzed cross-coupling reaction and the Suzuki-Miyaura coupling reaction. The Pd-catalyzed cross-coupling reaction involves the reaction of 7-bromoimidazo[1,2-a]pyridine-2-carboxamide with 2,6-dimethylphenylboronic acid in the presence of a palladium catalyst. The Suzuki-Miyaura coupling reaction involves the reaction of 7-bromoimidazo[1,2-a]pyridine-2-carboxamide with 2,6-dimethylphenylboronic acid in the presence of a palladium catalyst and a base.
Applications De Recherche Scientifique
N-(2,6-dimethylphenyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide has been widely used in scientific research due to its various biological activities. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial activities. This compound has also been used as a fluorescent probe for detecting DNA damage and has been shown to have potential as a therapeutic agent for treating cancer.
Propriétés
IUPAC Name |
N-(2,6-dimethylphenyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-11-7-8-20-10-14(18-15(20)9-11)17(21)19-16-12(2)5-4-6-13(16)3/h4-10H,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDPRCORSHLTKBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C(=O)NC3=C(C=CC=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(2-Fluorophenyl)piperazin-1-yl]-(3-phenylimidazol-4-yl)methanone](/img/structure/B7461452.png)


![6-[2-(propan-2-ylamino)-1,3-thiazol-4-yl]-3H-1,3-benzoxazol-2-one](/img/structure/B7461460.png)
![3-[1-[2-[2-(methylsulfanylmethyl)benzimidazol-1-yl]acetyl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7461464.png)

![2-(Benzimidazol-1-ylmethyl)-8-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7461501.png)
![N-[2-(furan-2-ylmethylamino)-2-oxoethyl]-1-methyl-4-(2-methyl-1,3-thiazol-4-yl)pyrrole-2-carboxamide](/img/structure/B7461502.png)
![N-[(2-fluorophenyl)methyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B7461507.png)
![(7-Methylimidazo[1,2-a]pyridin-2-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7461509.png)

![2-[benzenesulfonyl(methyl)amino]-N,N-dimethylacetamide](/img/structure/B7461526.png)

![4-[(4-Pyrazol-1-ylphenyl)methyl]piperazin-2-one](/img/structure/B7461536.png)